molecular formula C17H15N3O2 B2562856 (1H-indol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone CAS No. 1903553-82-1

(1H-indol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Cat. No.: B2562856
CAS No.: 1903553-82-1
M. Wt: 293.326
InChI Key: IRUUTFCPDRSJPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1H-indol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a complex organic compound . It belongs to the class of organic compounds known as 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position .

Scientific Research Applications

Synthesis and Characterization

Studies on compounds with similar structural motifs have focused on their synthesis and structural characterization. For example, the methylation of related compounds has been achieved via metalation with potassium tert-butanolate, followed by a metathesis reaction, yielding compounds with distinct dihedral angles between their pyridyl and pyridinoyl rings. Such structural characterizations lay the groundwork for further exploration of their applications in various fields (Kloubert et al., 2012).

Biological Screening and Pharmacological Studies

Other research efforts have been aimed at evaluating the biological activities of related compounds. Organotin(IV) complexes derived from related structures have been synthesized and characterized, showing potential antibacterial activities, suggesting their utility as drug candidates (Singh, Singh, & Bhanuka, 2016). Furthermore, indole-containing analogs have been synthesized and tested for their anti-cancer activities, with promising cytotoxic effects against various cancer cell lines, indicating the potential for these compounds in cancer therapy (Khalilullah et al., 2022).

Theoretical Studies and Molecular Docking

Theoretical calculations and molecular docking studies have also been utilized to understand the interaction mechanisms and potential biological targets of related compounds. For instance, DFT studies have been conducted to evaluate the vibrational and electronic properties of bis-indolic derivatives, providing insights into their spectroscopic profiles and electronic properties (Al-Wabli et al., 2017).

Environmental and Toxicological Investigations

Environmental studies have assessed the presence and effects of related synthetic cannabinoids in wastewater, offering a perspective on the environmental impact and the potential risks associated with these compounds (Borova et al., 2015).

Mechanism of Action

Target of Action

Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . Azetidines, on the other hand, have been used in the construction of spirocyclic compounds, which have shown promising biological activity .

Mode of Action

The mode of action of indole and azetidine derivatives can vary widely depending on the specific compound. For instance, some indole derivatives have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Azetidines, particularly spirocyclic β-lactams, have been used in antibiotics and have shown a variety of activities .

Biochemical Pathways

The biochemical pathways affected by indole and azetidine derivatives can be diverse, depending on the specific compound and its targets. For example, some indole derivatives have been found to inhibit certain enzymes, thereby affecting the corresponding biochemical pathways .

Pharmacokinetics

The ADME properties of indole and azetidine derivatives can vary widely depending on the specific compound. Factors such as the compound’s structure, the presence of functional groups, and its lipophilicity can all influence its absorption, distribution, metabolism, and excretion .

Result of Action

The molecular and cellular effects of indole and azetidine derivatives can be diverse, depending on the specific compound and its targets. For example, some indole derivatives have been found to inhibit certain enzymes, thereby affecting the corresponding cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of indole and azetidine derivatives .

Properties

IUPAC Name

1H-indol-3-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c21-17(15-9-19-16-6-2-1-5-14(15)16)20-10-13(11-20)22-12-4-3-7-18-8-12/h1-9,13,19H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUUTFCPDRSJPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CNC3=CC=CC=C32)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.